(2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride
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Overview
Description
(2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride is a compound that belongs to the class of amino acids. It is a derivative of alanine, where the amino group is substituted at the second carbon position, and it is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave and ultraviolet irradiation-promoted synthesis with eco-friendly and reusable catalysts is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It is studied for its potential therapeutic effects and as a model compound in drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at various receptors, influencing cellular processes and biochemical pathways . The exact mechanism can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Alanine: A simple amino acid with a similar structure but lacking the hydroxyl group.
Serine: Another amino acid with a hydroxyl group but differing in the position of the amino group.
Threonine: Similar to serine but with an additional methyl group.
Uniqueness
What sets (2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride apart is its specific configuration and the presence of both amino and hydroxyl groups, which confer unique reactivity and functionality. This makes it particularly valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-2-methylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-4(5,2-6)3(7)8;/h6H,2,5H2,1H3,(H,7,8);1H/t4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSZHKBAXHJPPL-WCCKRBBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CO)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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